5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, which includes a fused pyrazole and pyrazine ring system, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as tetrahydropyrazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to signal transduction, enzyme regulation, and metabolism . The downstream effects of these pathway modulations would depend on the specific target and the biological context.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have potential antiviral, antitumor, and other biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-(methylsulfonyl)-4-prolylpiperazine with suitable reagents can lead to the formation of the desired compound . The reaction conditions typically include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to various substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrrolopyrazines: These compounds also contain a pyrazine ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)9-4-5-10-7(6-9)2-3-8-10/h2-3H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDAOAJZOLFOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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